molecular formula C24H21NO2 B11577020 2-[(E)-2-(2-ethoxynaphthalen-1-yl)ethenyl]-8-methoxyquinoline

2-[(E)-2-(2-ethoxynaphthalen-1-yl)ethenyl]-8-methoxyquinoline

Cat. No.: B11577020
M. Wt: 355.4 g/mol
InChI Key: SNOCCOLSQWPEMZ-CCEZHUSRSA-N
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Description

2-[(E)-2-(2-ethoxynaphthalen-1-yl)ethenyl]-8-methoxyquinoline is an organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline ring system substituted with an ethoxynaphthyl group and a methoxy group. Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-2-(2-ethoxynaphthalen-1-yl)ethenyl]-8-methoxyquinoline typically involves the following steps:

    Formation of the Ethoxynaphthyl Intermediate: The starting material, 2-ethoxynaphthalene, undergoes a Friedel-Crafts acylation reaction to introduce an acyl group at the 1-position.

    Reduction and Dehydration: The acylated product is then reduced to the corresponding alcohol, followed by dehydration to form the ethoxynaphthyl ethene intermediate.

    Coupling with Quinoline: The ethoxynaphthyl ethene intermediate is then coupled with 8-methoxyquinoline under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-2-(2-ethoxynaphthalen-1-yl)ethenyl]-8-methoxyquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: Electrophilic substitution reactions can occur at the quinoline ring, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the electrophile used.

Scientific Research Applications

2-[(E)-2-(2-ethoxynaphthalen-1-yl)ethenyl]-8-methoxyquinoline has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.

    Biological Studies: The compound is used in biological assays to study its effects on cellular pathways and molecular targets.

    Material Science: It is explored for its potential use in organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 2-[(E)-2-(2-ethoxynaphthalen-1-yl)ethenyl]-8-methoxyquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain kinases involved in cancer cell proliferation or modulate receptors involved in inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(E)-2-(2-methoxynaphthalen-1-yl)ethenyl]-8-methoxyquinoline
  • 2-[(E)-2-(2-ethoxynaphthalen-1-yl)ethenyl]-6-methoxyquinoline
  • 2-[(E)-2-(2-ethoxynaphthalen-1-yl)ethenyl]-8-ethoxyquinoline

Uniqueness

2-[(E)-2-(2-ethoxynaphthalen-1-yl)ethenyl]-8-methoxyquinoline is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness can lead to different biological activities and applications compared to its analogs.

Properties

Molecular Formula

C24H21NO2

Molecular Weight

355.4 g/mol

IUPAC Name

2-[(E)-2-(2-ethoxynaphthalen-1-yl)ethenyl]-8-methoxyquinoline

InChI

InChI=1S/C24H21NO2/c1-3-27-22-16-12-17-7-4-5-9-20(17)21(22)15-14-19-13-11-18-8-6-10-23(26-2)24(18)25-19/h4-16H,3H2,1-2H3/b15-14+

InChI Key

SNOCCOLSQWPEMZ-CCEZHUSRSA-N

Isomeric SMILES

CCOC1=C(C2=CC=CC=C2C=C1)/C=C/C3=NC4=C(C=CC=C4OC)C=C3

Canonical SMILES

CCOC1=C(C2=CC=CC=C2C=C1)C=CC3=NC4=C(C=CC=C4OC)C=C3

Origin of Product

United States

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